Fonturacetam

Description

Structure

3D Structure

Properties

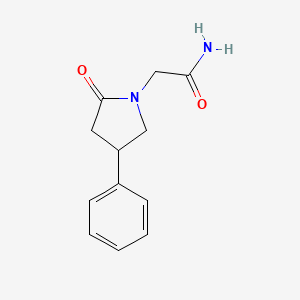

IUPAC Name |

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYONXVJRBWWGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868438 | |

| Record name | Fonturacetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-70-9 | |

| Record name | Carphedon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fonturacetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fonturacetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidineacetamide, 2-oxo-4-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FONTURACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QW5JU66Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fonturacetam's Engagement with the Dopamine Transporter: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fonturacetam, a phenylated analog of the nootropic drug piracetam, exhibits a complex pharmacological profile with significant activity at the dopamine (B1211576) transporter (DAT). This technical guide synthesizes the current understanding of this compound's mechanism of action at the DAT, focusing on its stereoselective interactions. The (R)-enantiomer of this compound is a selective dopamine reuptake inhibitor, a property that underpins its psychostimulant and pro-motivational effects. This document provides a comprehensive overview of the quantitative data on its binding affinity and inhibitory potency, details the experimental protocols used to elucidate these properties, and presents visual representations of the relevant pathways and workflows.

Introduction

This compound, also known as phenylpiracetam, is a nootropic agent that has garnered interest for its cognitive-enhancing and psychostimulatory properties.[1][2] Unlike its parent compound, piracetam, the addition of a phenyl group significantly alters its pharmacological activity, notably conferring affinity for monoamine transporters.[2][3] this compound is a racemic mixture, comprising the (R)- and (S)-enantiomers, which exhibit distinct pharmacological profiles.[3] Research has increasingly pointed towards the modulation of the dopaminergic system as a key mechanism underlying its effects.[1][4] This guide provides an in-depth examination of the molecular interactions between this compound and the dopamine transporter.

Stereoselective Interaction with the Dopamine Transporter

The primary mechanism of action of this compound on the dopaminergic system is the inhibition of the dopamine transporter (DAT).[1][5] This action is stereoselective, with the (R)-enantiomer, also known as MRZ-9547, being the more active component in this regard.[1][6]

(R)-phenylpiracetam has been identified as a selective dopamine reuptake inhibitor (DRI).[1][6] In contrast, the (S)-enantiomer is reported to be selective for the DAT, though its activity is less pronounced.[1][7] The (R)-enantiomer also exhibits a lower affinity for the norepinephrine (B1679862) transporter (NET), making it a dual dopamine-norepinephrine reuptake inhibitor (DNRI), albeit with a significant preference for the DAT.[1]

Quantitative Analysis of Transporter Binding and Inhibition

The following table summarizes the available quantitative data for the interaction of this compound's enantiomers with the dopamine transporter.

| Compound | Transporter | Assay Type | Value | Units | Reference |

| (R)-phenylpiracetam (MRZ-9547) | Dopamine Transporter (DAT) | IC50 | 14.5 | µM | [6] |

| Phenylpiracetam | α4β2 nicotinic acetylcholine (B1216132) receptors | IC50 | 5.86 | µM | [1] |

Note: Further quantitative data from primary literature is needed to populate a more comprehensive table including Ki values and data for the (S)-enantiomer.

Experimental Protocols

The determination of the binding affinity and functional inhibition of the dopamine transporter by this compound involves standard pharmacological assays.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter.

Objective: To measure the equilibrium dissociation constant (Ki) of (R)- and (S)-phenylpiracetam for the dopamine transporter.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human dopamine transporter (hDAT). This is typically done using cell lines like HEK293 or CHO cells that have been stably transfected with the hDAT gene.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the DAT, such as [³H]WIN 35,428, is used.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound enantiomers).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the functional inhibition of the dopamine transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-phenylpiracetam on dopamine uptake.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from dopamine-rich brain regions, such as the striatum of rats or mice.

-

Radiolabeled Dopamine: [³H]Dopamine is used as the substrate for the transporter.

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound enantiomers) before the addition of [³H]dopamine.

-

Uptake Termination: Dopamine uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of [³H]dopamine taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of dopamine uptake, is determined by non-linear regression analysis.

Visualizing the Mechanism and Experimental Workflow

Proposed Signaling Pathway of this compound at the Dopaminergic Synapse

Caption: this compound's inhibition of DAT increases synaptic dopamine levels.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity to DAT.

Discussion and Future Directions

The available evidence strongly supports the role of (R)-fonturacetam as a selective dopamine reuptake inhibitor. This mechanism is consistent with its observed psychostimulant and nootropic effects. However, a more detailed characterization of its interaction with the dopamine transporter is warranted.

Future research should focus on:

-

Comprehensive Binding Profile: Determining the Ki values of both (R)- and (S)-enantiomers for the dopamine, norepinephrine, and serotonin (B10506) transporters to provide a more complete picture of its selectivity.

-

In Vivo Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of this compound on extracellular dopamine levels in different brain regions.

-

Structural Biology: Elucidating the crystal structure of the dopamine transporter in complex with (R)-fonturacetam to understand the precise binding site and molecular interactions.

Conclusion

This compound's mechanism of action on the dopamine transporter is a key aspect of its pharmacological profile. The stereoselective inhibition of dopamine reuptake by the (R)-enantiomer provides a clear molecular basis for its psychoactive effects. This technical guide has summarized the current knowledge, providing quantitative data, experimental methodologies, and visual representations to aid researchers and drug development professionals in understanding this promising nootropic agent. Further investigation into the nuances of its interaction with the dopaminergic system will be crucial for unlocking its full therapeutic potential.

References

- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pillintrip.com [pillintrip.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MRZ-9547 - Wikipedia [en.wikipedia.org]

- 7. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fonturacetam's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Executive Summary

Fonturacetam (4-phenylpiracetam) is a nootropic compound with a complex pharmacological profile that includes interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the current understanding of this interaction, synthesizing available data on binding affinity, potential mechanisms of action, and downstream signaling consequences. While specific quantitative data for this compound remains limited in publicly accessible literature, this document contextualizes its effects within the broader pharmacology of nAChRs and related racetam-class compounds. Methodologies for key experimental assays are detailed to provide a framework for future research, and signaling pathways are visualized to elucidate the potential physiological impact of this interaction.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound, a phenylated analog of piracetam, was developed in 1983 and is recognized for its nootropic and psychostimulatory effects.[1] Its mechanisms of action are multifaceted, involving modulation of various neurotransmitter systems, including the cholinergic system.[2] A key aspect of its cholinergic activity appears to be its interaction with nicotinic acetylcholine receptors (nAChRs).[3]

nAChRs are pentameric ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[4][5] They are assembled from a variety of subunits (α2–α10, β2–β4), forming numerous receptor subtypes with distinct pharmacological and physiological properties.[5] The most abundant subtypes in the brain are the heteromeric α4β2 and the homomeric α7 nAChRs, which are implicated in cognitive functions such as learning, memory, and attention.[5][6] Modulation of nAChRs is a key strategy in the development of therapeutics for neurodegenerative and psychiatric disorders.[7][8]

Quantitative Data on this compound-nAChR Interaction

Publicly available quantitative data on the direct interaction of this compound with nAChRs is sparse. The primary finding is an inhibitory concentration (IC₅₀) value for its binding to the α4β2 nAChR subtype.

| Compound | Receptor Subtype | Parameter | Value | Species | Tissue Source |

| This compound | α4β2 nAChR | IC₅₀ | 5.86 μM | Mouse | Brain Cortex |

| [1] |

This IC₅₀ value suggests a moderate affinity of this compound for the α4β2 nAChR, indicating that at sufficient concentrations, it can displace ligands from the receptor's binding site. The nature of this interaction is described as "pharmacologically significant competition."[3]

Putative Mechanism of Action

The precise mechanism of this compound's interaction with nAChRs has not been fully elucidated. However, based on the available data and the pharmacology of related compounds, several hypotheses can be proposed.

Competitive Antagonism vs. Allosteric Modulation

The reported IC₅₀ value was likely determined through a competitive binding assay, which measures the displacement of a radiolabeled ligand from the orthosteric (acetylcholine-binding) site.[1] This suggests that this compound may act as a competitive antagonist at the α4β2 nAChR. Anecdotal reports from users who consume nicotine (B1678760) suggest that the effects of this compound and nicotine may cancel each other out, which would be consistent with a competitive interaction at the same receptor site.[9]

However, other nootropic agents of the racetam class, such as nefiracetam (B1678012), have been shown to act as positive allosteric modulators (PAMs) of nAChRs.[10][11][12] PAMs bind to a site distinct from the acetylcholine-binding site and enhance the receptor's response to the endogenous agonist.[13][14][15] It is plausible that this compound could also exert allosteric effects that are not captured by a simple competitive binding assay.

Downstream Signaling Consequences

Activation of presynaptic nAChRs, particularly the α4β2 and α7 subtypes, is a well-established mechanism for modulating the release of other neurotransmitters.[16][17][18] this compound's interaction with α4β2 nAChRs could therefore influence several key signaling pathways:

-

Catecholamine Release: A proposed mechanism for this compound's stimulant properties is the facilitation of catecholamine (dopamine and norepinephrine) release through its action on nAChRs.[3] Presynaptic α4β2 nAChRs are located on dopaminergic terminals and their activation enhances dopamine (B1211576) release in brain regions associated with reward and motivation.[19]

-

Glutamate (B1630785) and GABA Release: nAChRs are also present on glutamatergic and GABAergic nerve terminals.[10] Modulation of these receptors can fine-tune the balance of excitatory and inhibitory neurotransmission. Studies on nefiracetam have shown that its potentiation of α4β2 nAChRs leads to an increased frequency of both miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs).[10]

-

Calcium Signaling: nAChRs are cation channels, and several subtypes, notably α7, are highly permeable to calcium (Ca²⁺).[20] Ca²⁺ influx through nAChRs can trigger a cascade of intracellular signaling events, including the activation of protein kinases and calcium-induced calcium release from intracellular stores.[18][20][21]

Visualizing Pathways and Workflows

Proposed Signaling Pathway of this compound at the Presynaptic Terminal

The following diagram illustrates the hypothetical mechanism by which this compound, acting at presynaptic α4β2 nAChRs, could modulate neurotransmitter release.

Caption: Proposed modulation of dopamine release by this compound at presynaptic α4β2 nAChRs.

General Workflow for nAChR Radioligand Binding Assay

This diagram outlines a typical experimental workflow for determining the binding affinity of a compound like this compound using a competitive radioligand binding assay.

Caption: Standard workflow for a competitive radioligand binding assay to determine IC₅₀.

Detailed Experimental Protocols

While the specific protocol for the this compound IC₅₀ determination is not publicly available, this section details standardized, widely accepted methodologies for key experiments used to characterize ligand interactions with nAChRs.

Competitive Radioligand Binding Assay (for IC₅₀/Kᵢ Determination)

This protocol is a generalized procedure based on established methods for determining the binding affinity of a test compound at α4β2 nAChRs.[22][23][24][25]

-

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to α4β2 nAChRs.

-

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human α4 and β2 nAChR subunits, or rodent brain cortex homogenates.

-

Radioligand: [³H]-Epibatidine or [³H]-Cytisine (final concentration near its Kₑ value, typically 0.1-0.5 nM).

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Binding Competitor: A high concentration of a known nAChR agonist/antagonist (e.g., 100 µM Nicotine or 10 µM Epibatidine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethylenimine), cell harvester, scintillation counter.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor source + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Receptor source + Radioligand + Non-specific Binding Competitor.

-

Competition Binding: Receptor source + Radioligand + serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Functional Characterization)

This protocol is used to measure ion channel activity and determine if a compound acts as an agonist, antagonist, or allosteric modulator.[11][26][27][28][29]

-

Objective: To measure changes in ion currents through nAChRs in response to acetylcholine and to assess the modulatory effect of this compound.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA: In vitro transcribed cRNA for human nAChR subunits (e.g., α4 and β2).

-

Agonist: Acetylcholine (ACh).

-

Test Compound: this compound.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Equipment: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, perfusion system.

-

-

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate oocytes from Xenopus laevis. Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). Incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage-sensing and current-passing) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential (typically -60 to -80 mV).

-

-

Experimental Paradigms:

-

To test for antagonism: Apply a control pulse of ACh (at an EC₅₀ concentration) to elicit a baseline current. Then, co-apply ACh with varying concentrations of this compound and measure the inhibition of the ACh-evoked current.

-

To test for positive allosteric modulation: Apply a low concentration of ACh (e.g., EC₁₀-EC₂₀) to elicit a small baseline current. Then, co-apply this concentration of ACh with this compound and measure any potentiation of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents.

-

For antagonism, construct a concentration-response curve for the inhibition and calculate an IC₅₀.

-

For potentiation, construct a concentration-response curve for the enhancement and calculate an EC₅₀.

-

-

Conclusion and Future Directions

The available evidence indicates that this compound interacts with α4β2 nicotinic acetylcholine receptors with moderate affinity, likely through a competitive mechanism at the orthosteric binding site. This interaction provides a plausible basis for some of its observed nootropic and psychostimulatory effects, potentially by modulating the release of key neurotransmitters like dopamine and norepinephrine.

However, the field requires more in-depth research to fully characterize this interaction. Key areas for future investigation include:

-

Comprehensive Subtype Profiling: Determining the binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) of this compound across a wider range of nAChR subtypes (e.g., α7, α3β4).

-

Elucidation of Mechanism: Conducting detailed electrophysiological studies to definitively establish whether this compound acts as a competitive antagonist, a partial agonist, or an allosteric modulator.

-

In Vivo Target Engagement: Utilizing techniques like positron emission tomography (PET) to confirm that this compound reaches and engages nAChRs in the brain at clinically relevant doses.

-

Downstream Effects: Quantifying the direct impact of this compound's nAChR activity on neurotransmitter release and second messenger systems in relevant brain circuits.

A more complete understanding of the this compound-nAChR interaction will be critical for optimizing its therapeutic potential and for the rational design of novel, subtype-selective nAChR modulators for cognitive enhancement and the treatment of neurological disorders.

References

- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. Nefiracetam and galantamine modulation of excitatory and inhibitory synaptic transmission via stimulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric Modulation of Nicotinic Acetylcholine Receptors: The Concept and Therapeutic Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinic receptor modulation of neurotransmitter release in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Nicotinic modulation of glutamate receptor function at nerve terminal level: a fine-tuning of synaptic signals [frontiersin.org]

- 18. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of the specific α4β2 nAChR antagonist, 2-fluoro-3-(4-nitrophenyl) deschloroepibatidine, on nicotine reward-related behaviors in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [3H]Epibatidine Photolabels Non-equivalent Amino Acids in the Agonist Binding Site of Torpedo and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. epibatidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 26. Cholinergic and catecholaminergic receptors in the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Ion Channel Function During Oocyte Maturation and Fertilization [frontiersin.org]

- 29. researchgate.net [researchgate.net]

A Deep Dive into the Stereospecific Pharmacology of Fonturacetam Enantiomers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fonturacetam, a phenylated analog of piracetam, is a nootropic agent with a complex pharmacological profile. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-Fonturacetam, each contributing differently to the overall activity of the racemic mixture. This technical guide provides a comprehensive analysis of the pharmacological profiles of the individual enantiomers of this compound, with a focus on their stereospecific interactions with key central nervous system targets. We present a detailed summary of their binding affinities, behavioral effects, and underlying mechanisms of action, supported by experimental protocols and visual representations of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nootropics and the development of novel neurotherapeutics.

Introduction

This compound, also known as Phenylpiracetam, has been utilized for its cognitive-enhancing and psychostimulant properties. The presence of a chiral center necessitates the separate evaluation of its (R)- and (S)-enantiomers to fully understand its pharmacological effects. Emerging research indicates that the enantiomers of this compound possess distinct pharmacological profiles, particularly in their interactions with monoamine transporters. This guide aims to dissect and present these differences in a clear and structured manner, providing quantitative data, detailed experimental methodologies, and visual aids to facilitate a deeper understanding of their mechanisms of action.

Quantitative Pharmacological Data

The pharmacological effects of the this compound enantiomers are primarily attributed to their differential activity as monoamine transporter inhibitors. The following tables summarize the available quantitative data on their binding affinities and behavioral effects.

Table 1: Monoamine Transporter Binding and Functional Inhibition

| Enantiomer | Transporter | Binding Affinity (Ki) | Functional Inhibition (IC50) | Notes |

| (R)-Fonturacetam | Dopamine (B1211576) Transporter (DAT) | 14.8 µM[1] | 14.5 µM[2] | Also displaces [125I] RTI-55 binding with an IC50 of 4.82 µM[2] |

| Norepinephrine (B1679862) Transporter (NET) | - | 182 µM[2] | Exhibits 11-fold lower affinity for NET compared to DAT[1] | |

| Serotonin (B10506) Transporter (SERT) | Not significantly active | Not significantly active | - | |

| (S)-Fonturacetam | Dopamine Transporter (DAT) | 34.8 µM[2] | 65.5 µM[2] | Selective for DAT[1][3] |

| Norepinephrine Transporter (NET) | - | 667 µM[2] | Does not significantly influence norepinephrine receptors[3] | |

| Serotonin Transporter (SERT) | Not significantly active | Not significantly active | Does not significantly influence serotonin receptors[3] |

Table 2: In Vivo Behavioral Effects in Mice

| Enantiomer | Behavioral Test | Dose | Observed Effect |

| (R)-Fonturacetam | Open-Field Test (Locomotor Activity) | 10 and 50 mg/kg | Significant increase in locomotor activity |

| Forced Swim Test (Antidepressant-like) | 50 and 100 mg/kg | Induction of antidepressant effect | |

| Passive Avoidance Response (Memory) | 1 mg/kg | Significant enhancement of memory function[4] | |

| (S)-Fonturacetam | Open-Field Test (Locomotor Activity) | 50 mg/kg | Significant increase in locomotor activity |

| - | Does not stimulate locomotor activity in other studies[1] | ||

| Forced Swim Test (Antidepressant-like) | 100 mg/kg | Active in inducing an antidepressant effect | |

| Passive Avoidance Response (Memory) | - | No activity observed in this test | |

| Body Weight Regulation | - | Reduces body weight gain and improves adaptation to hyperglycemia without stimulating locomotor activity[3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both enantiomers of this compound involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. The (R)-enantiomer also exhibits a weaker inhibitory effect on the norepinephrine transporter (NET).

Dopamine Transporter (DAT) Inhibition

Inhibition of DAT by (R)- and (S)-Fonturacetam blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. This enhanced signaling is thought to be the basis for the psychostimulant and cognitive-enhancing effects of the compounds.

Norepinephrine Transporter (NET) Inhibition by (R)-Fonturacetam

The (R)-enantiomer of this compound also inhibits the norepinephrine transporter (NET), albeit with a lower affinity compared to its action on DAT[1]. This inhibition leads to increased levels of norepinephrine in the synaptic cleft, which may contribute to its stimulant and cognitive-enhancing effects.

Other Potential Mechanisms

While the primary mechanism of action appears to be monoamine transporter inhibition, other targets may contribute to the pharmacological profile of this compound enantiomers. Racemic phenylpiracetam has been shown to bind to α4β2 nicotinic acetylcholine (B1216132) receptors with an IC50 of 5.86 μM[2]. Additionally, it is suggested that this compound may increase the density of NMDA, GABA, and acetylcholine receptors. Further research is required to determine the specific contributions of each enantiomer to these effects.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacological profile of this compound enantiomers.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Workflow:

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]WIN 35,428)

-

Unlabeled competitor (this compound enantiomers)

-

Non-specific binding control (e.g., 10 µM cocaine)

-

Assay buffer

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitor binding (membranes + radioligand + varying concentrations of this compound enantiomer).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

-

Open-field apparatus (a square arena with walls)

-

Video tracking system and software

-

Rodent subjects (mice or rats)

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

-

Test Initiation: Gently place the animal in the center of the open-field arena.

-

Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking system.

-

Parameters Measured:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: A measure of exploratory behavior.

-

Grooming frequency and duration: Can be indicative of stress or repetitive behavior.

-

-

Data Analysis: Compare the parameters between different treatment groups (e.g., vehicle vs. This compound enantiomer).

Forced Swim Test

This test is a widely used model to screen for antidepressant-like activity.

Materials:

-

Cylindrical container filled with water

-

Water heater to maintain a constant temperature (e.g., 23-25°C)

-

Video recording equipment

-

Rodent subjects (mice or rats)

Procedure:

-

Pre-test (for rats): On day 1, place the animal in the water for a 15-minute session. This induces a state of behavioral despair.

-

Test Session (rats and mice): On day 2 (for rats) or on the single test day (for mice), place the animal in the water for a 5-6 minute session.

-

Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

-

Data Analysis: Compare the immobility time between different treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect.

Passive Avoidance Test

This test assesses long-term memory based on fear conditioning.

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment)

-

Shocker unit

-

Rodent subjects (mice or rats)

Procedure:

-

Acquisition Trial: Place the animal in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.

-

Retention Trial: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

-

Data Analysis: Compare the step-through latency between different treatment groups. A longer latency indicates better memory of the aversive experience.

Conclusion

The enantiomers of this compound exhibit distinct pharmacological profiles, primarily driven by their differential interactions with the dopamine and norepinephrine transporters. (R)-Fonturacetam acts as a dual DAT/NET inhibitor with a preference for DAT, while (S)-Fonturacetam is a more selective DAT inhibitor. These differences in molecular targets translate to varied behavioral effects, with the (R)-enantiomer demonstrating more pronounced psychostimulant and memory-enhancing properties. This detailed guide provides a foundation for further research into the therapeutic potential of the individual enantiomers of this compound for a range of neurological and psychiatric disorders. A deeper understanding of their stereospecific pharmacology is crucial for the rational design and development of novel, more targeted nootropic agents.

References

Fonturacetam: An In-depth Technical Examination of its Influence on Neuroreceptor Density and Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fonturacetam (4-phenylpiracetam) is a nootropic compound with a complex and not fully elucidated mechanism of action. This technical guide synthesizes the current understanding of this compound's effects on neuroreceptor density and synaptic plasticity, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While research suggests modulatory effects on dopaminergic and cholinergic systems and a potential role in enhancing synaptic plasticity, a comprehensive quantitative profile of its impact on various neuroreceptors and direct evidence of its influence on long-term potentiation (LTP) remain areas requiring further investigation. This document presents the available quantitative data, outlines detailed experimental protocols for future research, and provides visual representations of the key biological processes involved.

Introduction

This compound, a phenyl derivative of piracetam, has garnered interest for its purported cognitive-enhancing and psychostimulatory properties. Its mechanism of action is believed to be multifactorial, involving the modulation of several neurotransmitter systems and potentially influencing synaptic plasticity. This guide provides a technical overview of the existing evidence, focusing on the core requirements of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Effects on Neuroreceptor Density

The current body of research provides limited quantitative data on this compound's effects on the density of key neuroreceptors. While some studies and reviews suggest a modulatory role, precise changes in receptor density (Bmax) are not well-documented for most receptor types.

Dopaminergic Receptors (D1, D2)

Qualitative reports suggest that this compound may increase the density of dopamine (B1211576) D2 and D3 receptors, which could contribute to its reported effects on motivation and mood. However, peer-reviewed studies with quantitative Bmax values from radioligand binding assays are currently lacking.

Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

This compound has been shown to interact with nicotinic acetylcholine receptors. A study has determined its binding affinity for the α4β2 subtype.

| Receptor Subtype | Parameter | Value | Species | Brain Region | Reference |

| α4β2 nAChR | IC50 | 5.86 μM | Mouse | Cortex | [1] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a radioligand to the receptor. It is a measure of binding affinity, not a direct measure of a change in receptor density (Bmax).

NMDA and GABA Receptors

While some racetam-class drugs are known to modulate NMDA and GABA receptors, there is a lack of specific quantitative data (Bmax values) detailing this compound's effect on the density of these receptors. Some evidence suggests that piracetam, a related compound, may influence NMDA receptor density.[2][3]

Effects on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are key players in this process, particularly in the context of long-term potentiation (LTP).

Brain-Derived Neurotrophic Factor (BDNF)

One study has provided quantitative data on the effect of this compound (referred to as Phenotropil) on hippocampal BDNF levels in mice with differing exploratory behaviors.

| Condition | Treatment | Hippocampal BDNF Level (pg/µg protein) | Species | Reference |

| Low Efficacy Exploratory Behavior | Control | 0.091 ± 0.005 | Mouse | [4] |

| Low Efficacy Exploratory Behavior | Phenotropil | 0.119 ± 0.006 | Mouse | [4] |

These findings suggest that this compound may upregulate BDNF expression, particularly in subjects with baseline cognitive or behavioral deficits.

TrkB Receptor Activation

While an increase in BDNF would theoretically lead to increased TrkB activation (phosphorylation), there is currently no direct quantitative data from studies measuring the levels of phosphorylated TrkB (p-TrkB) following this compound administration.

Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a primary cellular mechanism underlying learning and memory. Despite the suggestive evidence from BDNF studies, direct electrophysiological studies quantifying the effect of this compound on LTP (e.g., changes in field excitatory postsynaptic potential (fEPSP) slope) are not available in the current literature.

Experimental Protocols

To address the gaps in the quantitative understanding of this compound's mechanisms, the following detailed experimental protocols are proposed.

Radioligand Binding Assay for Neuroreceptor Density (Bmax)

This protocol is designed to determine the density of a specific neuroreceptor in brain tissue following chronic this compound administration.

Objective: To quantify the change in the density (Bmax) of dopamine D2 receptors in the striatum of rats treated with this compound.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

[³H]-Raclopride (radioligand for D2 receptors)

-

Haloperidol (B65202) (for determining non-specific binding)

-

Scintillation counter

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Procedure:

-

Animal Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to rats daily for 14 days.

-

Tissue Preparation: 24 hours after the final dose, euthanize the animals and dissect the striatum on ice. Homogenize the tissue in ice-cold assay buffer.

-

Membrane Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation.

-

Binding Assay: Resuspend the final membrane pellet in assay buffer. For saturation binding experiments, incubate aliquots of the membrane preparation with increasing concentrations of [³H]-Raclopride (e.g., 0.1-10 nM). For each concentration, a parallel set of tubes containing a high concentration of haloperidol (e.g., 10 µM) will be used to determine non-specific binding.

-

Incubation and Filtration: Incubate the samples at room temperature for 60 minutes. Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression to determine the Bmax (in fmol/mg protein) and Kd values.

ELISA for BDNF Quantification

This protocol details the measurement of BDNF protein levels in the hippocampus.

Objective: To quantify the change in BDNF protein concentration in the hippocampus of mice following subchronic this compound administration.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

BDNF ELISA kit

-

Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

-

Microplate reader

Procedure:

-

Animal Treatment: Administer this compound (e.g., 50 mg/kg, p.o.) or vehicle to mice daily for 7 days.

-

Tissue Collection: 24 hours after the final dose, euthanize the animals and rapidly dissect the hippocampus on ice.

-

Protein Extraction: Homogenize the hippocampal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the total protein concentration of the extracts using a standard protein assay (e.g., BCA assay).

-

ELISA Procedure: Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves adding the protein extracts and standards to a microplate pre-coated with an anti-BDNF antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of BDNF in the samples by comparing their absorbance values to the standard curve. Normalize the BDNF concentration to the total protein concentration for each sample (pg/µg protein).

Electrophysiology for Long-Term Potentiation (LTP) Measurement

This protocol describes how to measure LTP in hippocampal slices.

Objective: To determine the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Materials:

-

Male Sprague-Dawley rats (6-8 weeks old)

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome

-

Electrophysiology rig with amplifier, stimulator, and data acquisition system

-

Glass microelectrodes

Procedure:

-

Slice Preparation: Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly remove the brain and prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (with or without this compound at a desired concentration). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slopes as a percentage of the average baseline fEPSP slope. Compare the magnitude and duration of LTP between control and this compound-treated slices.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflows.

Discussion and Future Directions

The available evidence suggests that this compound's nootropic effects may be mediated, at least in part, by its influence on BDNF levels and its interaction with nicotinic acetylcholine receptors. The observed increase in hippocampal BDNF is a significant finding, as this neurotrophin is critically involved in synaptic plasticity, neurogenesis, and neuronal survival. However, the lack of comprehensive quantitative data on neuroreceptor density changes and direct electrophysiological evidence of LTP modulation represents a significant gap in our understanding of this compound.

Future research should prioritize:

-

Quantitative Receptor Binding Studies: Conducting radioligand binding assays to determine the Bmax and Kd values for dopamine (D1, D2), acetylcholine (nicotinic and muscarinic), NMDA, and GABA receptors in various brain regions following acute and chronic this compound administration.

-

TrkB Activation Assays: Utilizing Western blotting to quantify the levels of phosphorylated TrkB in response to this compound treatment, thereby confirming the functional consequence of increased BDNF.

-

Electrophysiological Studies: Performing in vitro and in vivo electrophysiology to directly measure the impact of this compound on LTP and other forms of synaptic plasticity.

-

Dose-Response Studies: Establishing clear dose-response relationships for the observed effects to understand the therapeutic window of the compound.

By systematically addressing these research questions, a more complete and quantitative picture of this compound's neuropharmacological profile will emerge, which will be invaluable for the rational design of future nootropic and neurotherapeutic agents.

Conclusion

This compound is a promising nootropic agent with a complex mechanism of action. While preliminary data points towards its ability to modulate BDNF levels and interact with the cholinergic system, a significant amount of quantitative research is required to fully characterize its effects on neuroreceptor density and synaptic plasticity. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations that will be critical for elucidating the full therapeutic potential of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impracticality of Direct Conversion and Viable Industrial Syntheses of Fonturacetam

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fonturacetam (also known as Phenylpiracetam or (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide) is a nootropic compound with psychostimulatory effects. While structurally related to piracetam (B1677957), the direct chemical conversion of piracetam to this compound is not a feasible or reported synthetic route. The primary challenge lies in the selective introduction of a phenyl group at the 4-position of the 2-pyrrolidinone (B116388) core, a chemically inert site. This whitepaper elucidates the preferred and industrially viable synthetic pathways to this compound, which predominantly involve the initial synthesis of the key intermediate, 4-phenyl-2-pyrrolidone (B42324), followed by N-alkylation to introduce the acetamide (B32628) moiety. This guide provides a detailed examination of these synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the chemical and biological pathways.

The Challenge of Direct Synthesis from Piracetam

A direct synthesis of this compound from piracetam would necessitate the selective C-H activation and subsequent phenylation at the C4 position of the pyrrolidinone ring. This is a formidable challenge in synthetic organic chemistry due to the unactivated nature of the aliphatic C-H bonds in the piracetam molecule. Such a transformation would require harsh reaction conditions and complex catalyst systems, likely resulting in low yields and a mixture of constitutional isomers, making it an impractical approach for pharmaceutical production. The more established and efficient syntheses of this compound circumvent this issue by constructing the 4-phenyl-2-pyrrolidone ring system from acyclic precursors.

Established Synthetic Pathways to this compound

The industrial synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

-

Synthesis of the intermediate: 4-phenyl-2-pyrrolidone.

-

Alkylation of 4-phenyl-2-pyrrolidone to yield this compound.

Several routes have been developed for the synthesis of the 4-phenyl-2-pyrrolidone intermediate, with common starting materials including benzaldehyde, nitromethane (B149229), and cinnamic acid derivatives.

Synthesis of 4-phenyl-2-pyrrolidone from Benzaldehyde and Nitromethane

This pathway involves a condensation reaction, followed by addition, hydrogenation, hydrolysis, esterification, and cyclization.

Experimental Protocol:

-

Condensation Reaction: Benzaldehyde (0.5 mol) and nitromethane (0.5 mol) are dissolved in methanol. The solution is cooled to 0°C, and an aqueous solution of sodium hydroxide (B78521) (0.5 mol) is added dropwise, maintaining the temperature at 10°C for 4 hours. Hydrochloric acid (0.5 mol) is then added dropwise at 10°C, leading to the precipitation of a crystalline solid, which is then separated by centrifugation and dried.

-

Subsequent Steps: The intermediate from the condensation reaction undergoes a series of transformations including addition, hydrogenation, hydrolysis, esterification, and finally cyclization to yield 4-phenyl-2-pyrrolidone[1].

| Parameter | Value | Reference |

| Starting Materials | Benzaldehyde, Nitromethane | [1] |

| Key Reagents | Sodium Hydroxide, Hydrochloric Acid, Methanol | [1] |

| Reaction Temperature | 0-10°C | [1] |

| Reaction Time | 4 hours | [1] |

Synthesis of 4-phenyl-2-pyrrolidone from Diethyl Malonate and 2-Nitro-1-phenylethylketone

This alternative route involves a condensation reaction catalyzed by a strong base.

Experimental Protocol:

-

Condensation: Diethyl malonate (16 g), 2-nitro-1-phenylethylketone (16.5 g), and tetrahydrofuran (B95107) (300 ml) are added to a reaction flask. The mixture is cooled to -20°C with stirring. Butyllithium (420 ml of a 2.5M solution) is added dropwise over 4 hours.

-

Workup: After the reaction is complete, water (200 ml) is added dropwise. The solvent is removed by concentration, and the product is extracted with ethyl acetate, dried, and concentrated to yield an intermediate.

-

Cyclization and Decarboxylation: The intermediate undergoes catalytic hydrogenation with palladium on carbon in an organic solvent (methanol or ethanol) to form 3-methoxycarbonyl-4-phenyl-2-pyrrolidone. This is followed by decarboxylation under alkaline conditions (sodium carbonate or sodium hydroxide in ethanol (B145695) at 80-85°C) to give the final product, 4-phenyl-2-pyrrolidone[2].

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, 2-Nitro-1-phenylethylketone | [2] |

| Key Reagents | Butyllithium, Tetrahydrofuran, Palladium on Carbon | [2] |

| Reaction Temperature | -20°C (Condensation), 20-30°C (Hydrogenation), 80-85°C (Decarboxylation) | [2] |

| Yield (Intermediate 1) | 92% | [2] |

Alkylation of 4-phenyl-2-pyrrolidone to this compound

The final step in the synthesis is the N-alkylation of the 4-phenyl-2-pyrrolidone intermediate with a suitable acetamide precursor. A common method involves the use of 2-chloroacetamide (B119443).

Experimental Protocol:

-

Salt Formation: 4-phenyl-2-pyrrolidone (16.1 g, 0.1 mol) and powdered anhydrous potassium hydroxide (6.1 g, 0.11 mol) are suspended in toluene (B28343) (200 ml). The mixture is heated to reflux with intensive stirring to remove water azeotropically until the vapor temperature reaches 110°C.

-

Alkylation: The mixture is cooled, and 2-chloroacetamide (11.2 g, 0.12 mol) is added with stirring. The reaction mixture is left overnight.

-

Workup and Isolation: Cold water (50 ml) is added, and the precipitated product is filtered, washed with toluene and water, and dried. This yields 7.90 g (36%) of this compound with a purity of 96%. Further extraction of the aqueous and organic layers can increase the overall yield[3].

| Parameter | Value | Reference |

| Starting Material | 4-phenyl-2-pyrrolidone | [3] |

| Reagents | Potassium Hydroxide, 2-chloroacetamide, Toluene | [3] |

| Reaction Temperature | Reflux (110°C) | [3] |

| Yield | 36% (initial precipitation), up to 73% based on reacted starting material | [3] |

Visualizing the Synthetic and Biological Pathways

Chemical Synthesis Workflow

Caption: Overview of the primary synthetic routes to this compound.

Mechanism of Action: Signaling Pathway

References

- 1. CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 2. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 3. RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

Fonturacetam's Neuroprotective Landscape: An In-Depth Technical Guide to Animal Studies

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive analysis of the neuroprotective properties of Fonturacetam (also known as Phenylpiracetam) as demonstrated in various animal studies. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's effects in models of neuroinflammation, cognitive impairment, and stroke.

Anti-Neuroinflammatory Properties of R-Phenylpiracetam in a Lipopolysaccharide-Induced Endotoxemia Model

R-phenylpiracetam, an enantiomer of this compound, has demonstrated significant anti-inflammatory and neuroprotective effects in a mouse model of lipopolysaccharide (LPS)-induced endotoxemia. This model mimics systemic inflammation and its subsequent impact on the central nervous system.

Quantitative Data Summary

| Experimental Model | Animal | Drug/Dose | Parameter Measured | Result | p-value | Reference |

| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Body Temperature (°C) | Attenuated LPS-induced hypothermia (LPS: 33.2 ± 0.4 vs LPS+R-PhP: 35.1 ± 0.3) | < 0.05 | [1][2] |

| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Brain TNF-α mRNA levels (relative to control) | Significantly reduced LPS-induced increase (LPS: ~14-fold vs LPS+R-PhP: ~6-fold) | < 0.05 | [1][2] |

| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Brain IL-1β mRNA levels (relative to control) | Significantly reduced LPS-induced increase (LPS: ~12-fold vs LPS+R-PhP: ~5-fold) | < 0.05 | [1][2] |

| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Brain iNOS mRNA levels (relative to control) | Significantly reduced LPS-induced increase (LPS: ~25-fold vs LPS+R-PhP: ~10-fold) | < 0.05 | [1][2] |

Experimental Protocol: LPS-Induced Endotoxemia

1.2.1. Animals: Male CD1 mice weighing 25-30g were used. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

1.2.2. Drug Administration: R-Phenylpiracetam was dissolved in saline and administered intraperitoneally (i.p.) at a dose of 50 mg/kg.

1.2.3. Induction of Endotoxemia: Lipopolysaccharide from E. coli was dissolved in saline and administered i.p. at a dose of 20 mg/kg to induce a systemic inflammatory response.

1.2.4. Experimental Procedure:

-

Mice were randomly assigned to control, LPS, and LPS + R-Phenylpiracetam groups.

-

The treatment group received R-Phenylpiracetam (50 mg/kg, i.p.).

-

Thirty minutes after treatment, the LPS and LPS + R-Phenylpiracetam groups received LPS (20 mg/kg, i.p.). The control group received a saline injection.

-

Body temperature was measured rectally 6 hours after the LPS injection.

-

Following temperature measurement, animals were euthanized, and brain tissue was collected for quantitative RT-PCR analysis of inflammatory gene expression.

1.2.5. Quantitative Real-Time PCR (RT-PCR):

-

Total RNA was extracted from brain tissue using a standard RNA isolation kit.

-

cDNA was synthesized from the extracted RNA.

-

RT-PCR was performed to quantify the relative mRNA expression levels of TNF-α, IL-1β, and iNOS.

-

Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).

Signaling Pathway

References

Fonturacetam: A Technical Guide to its Molecular Targets Beyond Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fonturacetam, a phenylated analog of piracetam, is a nootropic agent with a complex pharmacological profile. While its interaction with monoamine transporters is established, a growing body of evidence indicates that its cognitive-enhancing effects are mediated by a broader range of molecular targets. This technical guide provides an in-depth analysis of this compound's interactions with key neuronal receptors beyond the monoaminergic system, focusing on nicotinic acetylcholine (B1216132) receptors (nAChRs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound (4-phenylpiracetam) is a synthetic compound developed in Russia, where it is prescribed for a variety of neurological and psychiatric conditions.[1] Its phenyl group modification enhances its ability to cross the blood-brain barrier compared to its parent compound, piracetam. While the (R)-enantiomer of this compound is known to be a dopamine (B1211576) reuptake inhibitor, its cognitive-enhancing properties are not fully explained by this mechanism alone. This guide explores the compelling evidence for its activity at other significant molecular targets within the central nervous system.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with molecular targets beyond monoamine transporters.

| Target | Ligand/Modulator | Species | Assay Type | Value | Reference |

| α4β2 Nicotinic Acetylcholine Receptor | This compound | Mouse | Radioligand Binding | IC₅₀ = 5.86 µM | [2] |

| AMPA Receptor | This compound | N/A | Functional Assays | PAM | [2][3] |

Note: PAM (Positive Allosteric Modulator). No specific EC₅₀ or Kᵢ values for this compound's potentiation of AMPA receptors were identified in the reviewed literature.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

This compound has been shown to bind to α4β2 nicotinic acetylcholine receptors in the mouse brain cortex with an IC₅₀ of 5.86 μM[2]. This interaction is significant as α4β2 nAChRs are the most abundant high-affinity nicotinic receptors in the brain and are implicated in cognitive processes such as learning and memory.

Signaling Pathway

Activation of α4β2 nAChRs by acetylcholine or other agonists, including the potential modulatory effect of this compound, leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. The resulting depolarization and increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as the Phosphoinositide 3-kinase (PI3K)-Akt pathway[4][5][6]. These pathways are known to play crucial roles in synaptic plasticity and neuroprotection.

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the α4β2 nAChR.

Materials:

-

Membrane Preparation: Homogenized mouse brain cortex tissue.

-

Radioligand: [³H]-Epibatidine or another suitable high-affinity α4β2 nAChR radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known α4β2 nAChR agonist or antagonist (e.g., nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize mouse brain cortex in ice-cold assay buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the membrane preparation.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

-

AMPA Receptor Modulation

This compound is described as a positive allosteric modulator (PAM) of AMPA receptors[2][3]. AMPA receptors mediate the majority of fast excitatory synaptic transmission in the brain and are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.

Signaling Pathway

As a PAM, this compound is thought to bind to an allosteric site on the AMPA receptor, enhancing its response to glutamate (B1630785). This potentiation can manifest as a slowing of receptor deactivation and/or desensitization, leading to an increased influx of Na⁺ and Ca²⁺ ions upon glutamate binding. The enhanced calcium influx can activate downstream signaling cascades, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which is critical for the induction of LTP.

Experimental Protocol: Electrophysiological Assessment of AMPA Receptor Modulation in Hippocampal Slices

This protocol outlines the use of whole-cell patch-clamp electrophysiology in acute hippocampal slices to assess the effect of this compound on AMPA receptor-mediated synaptic transmission.

Materials:

-

Rodent: Rat or mouse.

-

Slicing Solution: Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) with high sucrose (B13894) concentration.

-

Recording aCSF: Oxygenated aCSF containing physiological ion concentrations.

-

Vibratome or tissue chopper.

-

Recording Chamber: Submerged or interface type.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

Stimulating electrode.

-

This compound solution.

Procedure:

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

-

Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature to recover for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).

-

Record baseline AMPA receptor-mediated EPSCs by holding the neuron at a negative membrane potential (e.g., -70 mV) to block NMDA receptor activation.

-

-

Drug Application and Measurement:

-

Bath-apply this compound at various concentrations to the slice.

-

Record EPSCs in the presence of this compound.

-

Measure the amplitude and decay kinetics of the EPSCs before and after drug application.

-

-

Data Analysis:

-

Compare the amplitude and decay time constant of the AMPA receptor-mediated EPSCs in the presence and absence of this compound.

-

An increase in amplitude and/or a slowing of the decay kinetics indicates positive allosteric modulation.

-

Construct a dose-response curve to determine the EC₅₀ of this compound's potentiating effect.

-

Other Potential Targets (NMDA and GABA Receptors)

While some studies have suggested that this compound may influence NMDA and GABA receptor systems, the available evidence points towards indirect modulation rather than direct binding. For instance, some nootropic agents have been shown to modulate NMDA receptor function or enhance inhibitory synaptic transmission, but direct, high-affinity binding of this compound to these receptors has not been demonstrated. The observed effects may be downstream consequences of its primary actions on nAChRs and AMPA receptors. Further research is required to elucidate the precise nature of these interactions.

Conclusion

This compound's pharmacological profile extends beyond its effects on monoamine transporters. Its interaction with α4β2 nicotinic acetylcholine receptors and its role as a positive allosteric modulator of AMPA receptors provide a more comprehensive explanation for its nootropic effects. The modulation of these key receptor systems involved in synaptic plasticity and cognitive function highlights this compound as a multifaceted compound with the potential for further investigation in the context of neurological and psychiatric disorders. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at further characterizing the molecular mechanisms of this compound and developing novel therapeutics targeting these pathways.

References

- 1. AMPA receptor activation controls type I metabotropic glutamate receptor signalling via a tyrosine kinase at parallel fibre–Purkinje cell synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fonturacetam: A Preclinical Examination of its Anticonvulsant and Anxiolytic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction